3-O-Benzyl-17beta-Dihydro Equilin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

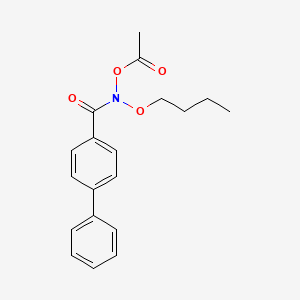

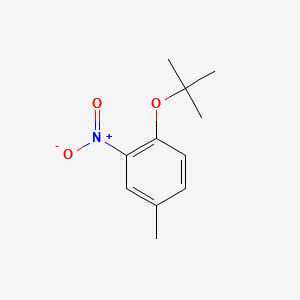

3-O-Benzyl-17beta-Dihydro Equilin is a derivative of Equilin . Equilin is an estrogen, or an agonist of the estrogen receptors ERα and ERβ . The molecular formula of 3-O-Benzyl-17beta-Dihydro Equilin is C25H26O3 and its molecular weight is 374.47 .

Physical And Chemical Properties Analysis

3-O-Benzyl-17beta-Dihydro Equilin is an off-white solid . Its boiling point is predicted to be 540.5±50.0°C . The density of 3-O-Benzyl-17beta-Dihydro Equilin is approximately 1.24±0.1 g/cm3 .Applications De Recherche Scientifique

Steroid Hormone Regulation and Disease

- 17beta-Hydroxysteroid Dehydrogenases Inhibition : Research into the inhibition of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) outlines the critical role these enzymes play in regulating steroid hormones like estrogens and androgens. Inhibitors of these enzymes could potentially control the concentration of active steroids, offering therapeutic avenues for diseases stimulated by estrogen or androgen levels, such as various cancers and metabolic disorders (Poirier, 2003).

Estrogen Receptor Modulation

- Estrogen and Breast Cancer : An insightful study highlighted the role of 17beta-estradiol (E2) epoxidation in breast cancer initiation. This research proposed that preventing the formation of E2 epoxide could serve as a mechanism for breast cancer prevention, offering a potential application area for compounds capable of modulating estrogen activity (Yu, 2002).

Mécanisme D'action

Target of Action

3-O-Benzyl-17beta-Dihydro Equilin is an estrogenic compound . Its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are crucial in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

The compound interacts with its targets by entering the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins .

Biochemical Pathways

The affected pathways are those involved in the development and maintenance of the female reproductive system and secondary sex characteristics . These include the growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . Indirectly, they contribute to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .

Pharmacokinetics

It is known that 17β-dihydroequilin, a related compound, has about 30% of the relative binding affinity of testosterone for sex hormone-binding globulin (shbg), relative to 50% for estradiol . The metabolic clearance rate of 17β-Dihydroequilin is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the development and maintenance of the female reproductive system and secondary sex characteristics . These effects are brought about by the increased rate of synthesis of DNA, RNA, and some proteins in the cells of responsive tissues .

Safety and Hazards

The safety data sheet for 3-O-Benzyl-17beta-Dihydro Equilin suggests that in case of skin contact, one should wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water .

Propriétés

IUPAC Name |

[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22-23,26H,7,11-14H2,1H3/t20-,22+,23+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDRHYDMTYSBM-GIQJJWITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@@H]2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Benzyl-17beta-Dihydro Equilin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)